molecular formula C11H10O3 B1255571 4-(2-Oxooxolane-4-yl)benzaldehyde

4-(2-Oxooxolane-4-yl)benzaldehyde

Cat. No.: B1255571
M. Wt: 190.19 g/mol
InChI Key: YMBHBGHDXJGHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxooxolane-4-yl)benzaldehyde is a benzaldehyde derivative featuring a γ-lactone (tetrahydrofuran-2-one) substituent at the para position of the aromatic ring. The oxolane moiety introduces both steric and electronic effects, with the carbonyl group acting as an electron-withdrawing group (EWG). This structural feature distinguishes it from other benzaldehyde derivatives, such as amino- or halogen-substituted analogs, and influences its reactivity in organic synthesis. Applications of this compound may include its use as a precursor in heterocyclic synthesis, particularly in forming cyanines or indolo-thiopyrylium derivatives, as observed in related benzaldehyde reactions .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-(5-oxooxolan-3-yl)benzaldehyde

InChI

InChI=1S/C11H10O3/c12-6-8-1-3-9(4-2-8)10-5-11(13)14-7-10/h1-4,6,10H,5,7H2

InChI Key

YMBHBGHDXJGHSV-UHFFFAOYSA-N

SMILES

C1C(COC1=O)C2=CC=C(C=C2)C=O

Canonical SMILES

C1C(COC1=O)C2=CC=C(C=C2)C=O

Synonyms

4-(5-oxotetrahydrofuran-3-yl)benzaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

The substituent on the benzaldehyde ring critically determines reactivity. For example:

  • 4-(N,N-Dimethylamino)benzaldehyde: The dimethylamino group is strongly electron-donating (EDG), reducing the electrophilicity of the aldehyde. This lowers reactivity in nucleophilic additions but enhances conjugation in applications like cyanine dye synthesis (e.g., 78% yield in indolo-thiopyrylium formation ).
  • 4-(Bromomethyl)benzaldehyde : The bromomethyl group is mildly electron-withdrawing (via inductive effects) and serves as a leaving group, enabling alkylation or substitution reactions. However, its toxicity and incomplete toxicological data necessitate careful handling .
  • This could accelerate nucleophilic additions but may require optimization in reactions sensitive to steric hindrance.

Physical Properties and Environmental Behavior

  • Volatility and Solubility: Benzaldehyde derivatives with polar substituents (e.g., oxolane) exhibit higher solubility in polar solvents compared to nonpolar analogs. The oxolane group may reduce volatility relative to simpler aldehydes like benzaldehyde, which is classified as a volatile organic compound (VOC) in agricultural contexts .
  • Thermal Stability: Bromomethyl and amino substituents may lower thermal stability due to labile bonds (C-Br) or decomposition pathways, whereas the oxolane group’s cyclic structure could enhance stability.

Table 1: Structural and Reactivity Comparison of Benzaldehyde Derivatives

Compound Substituent Electronic Effect Example Application/Reaction Yield/Notes Reference
4-(2-Oxooxolane-4-yl)benzaldehyde 2-Oxooxolane (γ-lactone) EWG Potential heterocyclic synthesis Not reported
4-(N,N-Dimethylamino)benzaldehyde Dimethylamino EDG Cyanine dye precursor 78% yield in synthesis
4-(Bromomethyl)benzaldehyde Bromomethyl Mild EWG Alkylation reactions Hazardous handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Oxooxolane-4-yl)benzaldehyde
Reactant of Route 2
4-(2-Oxooxolane-4-yl)benzaldehyde

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